molecular formula C9H10N2O B8765893 1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one

1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B8765893
M. Wt: 162.19 g/mol
InChI Key: MVCFDHLQJVJMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

    Quinazolinone: The parent compound with a similar core structure.

    2-Methylquinazolinone: A derivative with a methyl group at the 2-position.

    4-Hydroxyquinazolinone: A derivative with a hydroxyl group at the 4-position.

Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its dihydro form provides distinct reactivity compared to fully aromatic quinazolinones, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-methyl-3,4-dihydroquinazolin-2-one

InChI

InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)6-10-9(11)12/h2-5H,6H2,1H3,(H,10,12)

InChI Key

MVCFDHLQJVJMDE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2CNC1=O

Origin of Product

United States

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